Dimethyl 3-acetylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3-acetylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate typically involves a multi-step process. One common method includes the reaction of 1-aroyl-3,4-dihydroisoquinolines with methyl vinyl ketone under high-temperature conditions (150°C) to yield the desired pyrrolo[2,1-a]isoquinoline derivatives . The reaction is usually carried out in an organic solvent such as ethyl acetate and hexane mixture, followed by recrystallization to purify the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-acetylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 3-acetylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 3-acetylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit topoisomerase I, an enzyme involved in DNA replication, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Dispiro[indoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2′′-thiazolo[3,2-a]pyrimidine]-2′,6′′-dicarboxylate
- C3-Substituted 5,6-Dihydropyrrolo[2,1-a]isoquinolines
Uniqueness
Dimethyl 3-acetylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate is unique due to its specific structural features, such as the acetyl group and the dimethyl ester functionalities. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C18H15NO5 |
---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
dimethyl 3-acetylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate |
InChI |
InChI=1S/C18H15NO5/c1-10(20)15-13(17(21)23-2)14(18(22)24-3)16-12-7-5-4-6-11(12)8-9-19(15)16/h4-9H,1-3H3 |
InChI Key |
SBWGJVPHWINFOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C2N1C=CC3=CC=CC=C32)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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